

An In-depth Technical Guide to 1,6-Dimethoxyhexane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,6-Dimethoxyhexane**

Cat. No.: **B077691**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **1,6-dimethoxyhexane**. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Core Chemical and Physical Properties

1,6-Dimethoxyhexane is a diether with the chemical formula C₈H₁₈O₂.^{[1][2]} It is also known by other names including hexamethylene glycol dimethyl ether and 1,6-hexanediol dimethyl ether.^{[3][4]} This compound is a colorless to almost colorless clear liquid at room temperature.^{[5][6]}

Summary of Quantitative Data

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₈ O ₂	[1][2]
Molecular Weight	146.23 g/mol	[1][2]
CAS Number	13179-98-1	[2]
IUPAC Name	1,6-dimethoxyhexane	[2]
SMILES	COCCCCCCOC	[2][7]
InChI	InChI=1S/C8H18O2/c1-9-7-5-3-4-6-8-10-2/h3-8H2,1-2H3	[2][7]
InChIKey	GZHQUHIMIVEQFV-UHFFFAOYSA-N	[2][7]
Density	0.851 g/mL at 25 °C	[8]
Boiling Point	182-183 °C	[9]
Flash Point	69 °C / 156.2 °F	[9]
Refractive Index	n _{20/D} 1.415	[9]
Vapor Pressure	2.11 mmHg at 25°C	[9]
LogP (Octanol/Water Partition Coefficient)	1.840 (Calculated)	[7]
Water Solubility	-1.35 (Log ₁₀ of Water solubility in mol/l) (Calculated)	[7]

Molecular Structure

The structure of **1,6-dimethoxyhexane** consists of a central six-carbon hexane chain with methoxy groups (-OCH₃) attached to the first and sixth carbon atoms.

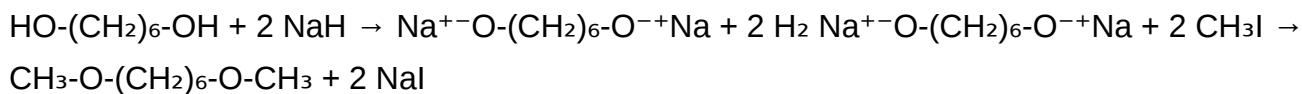
Molecular structure of **1,6-dimethoxyhexane**.

Experimental Protocols

Synthesis of 1,6-Dimethoxyhexane via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers.[\[10\]](#) This process involves the reaction of an alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the desired ether.[\[10\]](#)

Reaction Scheme:



Materials:

- 1,6-Hexanediol
- Sodium hydride (NaH)
- Methyl iodide (CH₃I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride in mineral oil (2.2 equivalents) and anhydrous THF under a nitrogen atmosphere.
- Formation of the Dialkoxide: 1,6-Hexanediol (1 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, the mixture is allowed to warm to room temperature and then gently

refluxed for one hour to ensure the complete formation of the disodium salt of 1,6-hexanediol.

- **Alkylation:** The reaction mixture is cooled to 0 °C, and methyl iodide (2.2 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.
- **Workup:** The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure **1,6-dimethoxyhexane**.



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Workflow for the synthesis of **1,6-dimethoxyhexane**.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
- The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
- For ^1H NMR, the data is reported as chemical shift in ppm, multiplicity (s = singlet, t = triplet, m = multiplet), coupling constant(s) in Hertz, and integration.
- For ^{13}C NMR, chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy:

- IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- The spectrum is typically recorded from 4000 to 400 cm^{-1} , and the positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS):

- Mass spectra are recorded on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
- Electron Ionization (EI) is a common method for generating ions.
- The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

Spectroscopic Data

Predicted Spectroscopic Data

While detailed experimental spectra for **1,6-dimethoxyhexane** are not readily available in the public domain, the following tables provide predicted data based on its structure and typical spectroscopic values for similar functional groups.

Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 3.35	s	6H	-O-CH ₃
~ 3.30	t	4H	-CH ₂ -O-
~ 1.55	m	4H	-CH ₂ -CH ₂ -O-
~ 1.35	m	4H	-CH ₂ -CH ₂ -CH ₂ -

Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (ppm)	Assignment
~ 72.0	-CH ₂ -O-
~ 59.0	-O-CH ₃
~ 29.5	-CH ₂ -CH ₂ -O-
~ 26.0	-CH ₂ -CH ₂ -CH ₂ -

Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Vibration
2950-2850	C-H stretch (alkane)
1470-1450	C-H bend (alkane)
1150-1085	C-O stretch (ether)

Mass Spectrometry Data (Electron Ionization)

The mass spectrum of **1,6-dimethoxyhexane** would be expected to show fragmentation patterns typical of ethers. The molecular ion peak (M^+) at m/z 146 may be observed. Common fragments would likely arise from cleavage of the C-O and C-C bonds. The most abundant fragment is often observed at m/z 45, corresponding to $[\text{CH}_2\text{OCH}_3]^+$.^[2]

m/z	Relative Intensity (%)	Proposed Fragment
45	99.99	$[\text{CH}_2\text{OCH}_3]^+$
71	37.70	$[\text{C}_4\text{H}_9\text{O}]^+$
67	16.10	$[\text{C}_5\text{H}_7]^+$
54	14.60	$[\text{C}_4\text{H}_6]^+$
41	12.10	$[\text{C}_3\text{H}_5]^+$

Safety and Handling

1,6-Dimethoxyhexane is a combustible liquid and should be handled with appropriate safety precautions.^{[8][11]} Keep away from heat, sparks, open flames, and hot surfaces.^[8] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.^[8] It is recommended to store the compound in a well-ventilated place and keep it cool.^[8] Wear protective gloves, protective clothing, eye protection, and face protection when handling.^[9]

Toxicological Information

Studies have indicated that **1,6-dimethoxyhexane** can exhibit testicular toxicity.^[12] As with any chemical, it should be handled with care, and exposure should be minimized. Currently, there is no data available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.^[13]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,6-Dimethoxyhexane: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077691#1-6-dimethoxyhexane-chemical-properties-and-structure>]

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